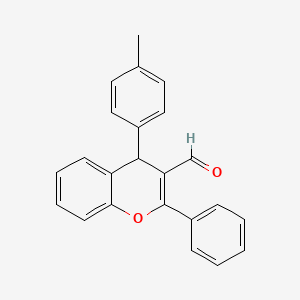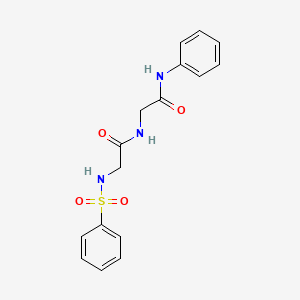![molecular formula C19H28N2O3S2 B4927005 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)
4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide is a synthetic compound that has been the subject of significant scientific research. It is a member of the benzamide family of compounds, which have been shown to have a range of biological activities, including anticancer, antifungal, and antiviral properties.
作用機序
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It may also act by disrupting the cell membrane of fungi and viruses, leading to their death.
Biochemical and Physiological Effects:
Studies have demonstrated that 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the expression of genes involved in cancer cell growth, and inhibit the activity of enzymes involved in DNA replication and cell division. It has also been shown to disrupt the cell membrane of fungi and viruses, leading to their death.
実験室実験の利点と制限
The advantages of using 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide in lab experiments include its ability to inhibit the growth of cancer cells, fungi, and viruses, making it a potentially useful therapeutic agent. However, its limitations include its complex synthesis method, which may limit its availability for use in lab experiments, and its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Studies to optimize its synthesis method and develop more efficient methods for its production.
3. Studies to evaluate its toxicity and potential side effects in vivo.
4. Studies to evaluate its efficacy in animal models of cancer, fungal infections, and viral infections.
5. Studies to develop novel derivatives of 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide with improved activity and reduced toxicity.
Conclusion:
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide is a synthetic compound that has been the subject of significant scientific research due to its potential as a therapeutic agent. Its complex synthesis method and potential toxicity are limitations, but its ability to inhibit the growth of cancer cells, fungi, and viruses make it a potentially useful compound. Further research is needed to elucidate its mechanism of action, optimize its synthesis method, evaluate its toxicity, and develop novel derivatives with improved activity and reduced toxicity.
合成法
The synthesis method for 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide involves a multi-step process. The starting material is 4-aminobenzamide, which is reacted with allyl bromide in the presence of potassium carbonate to produce 4-allylamino-benzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of triethylamine to produce 4-[allyl(methylsulfonyl)amino]-benzamide. The final step involves the reaction of this intermediate with 2-(cyclohexylthio)ethylamine in the presence of sodium hydride to produce 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide.
科学的研究の応用
4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide has been the subject of significant scientific research due to its potential as a therapeutic agent. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antiviral activity, with studies demonstrating its ability to inhibit the growth of Candida albicans and herpes simplex virus.
特性
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c1-3-14-21(26(2,23)24)17-11-9-16(10-12-17)19(22)20-13-15-25-18-7-5-4-6-8-18/h3,9-12,18H,1,4-8,13-15H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBCIQPTKGNSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)


![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)
